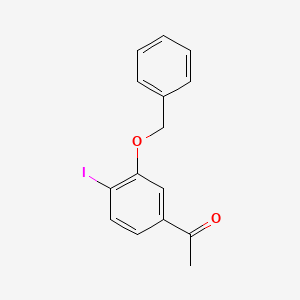
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H17Br2N and a molecular weight of 395.13 g/mol . This compound is part of the acridine family, which is known for its heterocyclic aromatic structure. Acridines are often used in various chemical and biological applications due to their unique properties.
Preparation Methods
The synthesis of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine typically involves the bromination of 2,7,9,9-tetramethyl-9,10-dihydroacridine. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, Grignard reagents, and organolithium compounds. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Acridine derivatives are known for their potential use in biological studies, including as fluorescent probes.
Medicine: Some acridine compounds have shown potential in medicinal chemistry for their antimicrobial and anticancer properties.
Industry: It can be used in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine involves its interaction with molecular targets through its aromatic structure. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application, such as binding to DNA in biological studies or participating in electron transfer reactions in chemical processes .
Comparison with Similar Compounds
4,5-Dibromo-2,7,9,9-tetramethyl-9,10-dihydroacridine can be compared with other similar compounds like:
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound also contains bromine atoms and a similar aromatic structure but differs in its substituents and specific applications.
9,9-Dimethylxanthene: Lacks the bromine atoms and has different reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene: Similar in structure but with different substituents, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C17H17Br2N |
|---|---|
Molecular Weight |
395.1 g/mol |
IUPAC Name |
4,5-dibromo-2,7,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H17Br2N/c1-9-5-11-15(13(18)7-9)20-16-12(17(11,3)4)6-10(2)8-14(16)19/h5-8,20H,1-4H3 |
InChI Key |
KMZOQCCBJSDDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC3=C(C2(C)C)C=C(C=C3Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)



![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)





